molecular formula C18H17Cl3N2O2 B3609900 3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide

3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide

Cat. No. B3609900
M. Wt: 399.7 g/mol
InChI Key: FXRMLLAZTYURQP-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide involves the inhibition of specific molecular pathways that are involved in disease progression. This compound targets the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. By inhibiting this receptor, this compound reduces the activity of dopamine neurons, which leads to a decrease in the release of dopamine. This mechanism of action has been extensively studied in scientific research studies, and the results have shown that this compound has a high affinity for the dopamine D3 receptor.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been reported in scientific research studies. This compound has been shown to reduce the release of dopamine in the brain, which leads to a decrease in the activity of dopamine neurons. This effect has been linked to the therapeutic potential of this compound in various diseases such as addiction, Parkinson's disease, and schizophrenia. In addition, this compound has been shown to reduce the activity of the immune system, which has potential therapeutic applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high affinity for the dopamine D3 receptor, which makes it a potent inhibitor of dopamine neurotransmission. This property has potential therapeutic applications in various diseases such as addiction, Parkinson's disease, and schizophrenia. However, one of the limitations of this compound is that it has poor solubility in water, which makes it difficult to administer in vivo. This limitation has been addressed in scientific research studies by using various formulation techniques to improve the solubility of the compound.

Future Directions

There are several future directions for the scientific research of 3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide. One of the future directions is to investigate the potential therapeutic applications of this compound in other diseases such as depression, anxiety, and bipolar disorder. Another future direction is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more potent and selective inhibitors of dopamine neurotransmission. In addition, future studies may focus on improving the solubility and bioavailability of this compound, which may lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies for its potential therapeutic applications. This compound has a high affinity for the dopamine D3 receptor, which makes it a potent inhibitor of dopamine neurotransmission. The biochemical and physiological effects of this compound have been extensively studied, and the results have shown that this compound has potential therapeutic applications in various diseases such as addiction, Parkinson's disease, and schizophrenia. However, there are several limitations to the use of this compound in lab experiments, and future studies may focus on improving the solubility and bioavailability of the compound.

properties

IUPAC Name

3,5-dichloro-N-(3-chloro-2-pyrrolidin-1-ylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O2/c1-25-17-12(9-11(19)10-14(17)21)18(24)22-15-6-4-5-13(20)16(15)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMLLAZTYURQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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